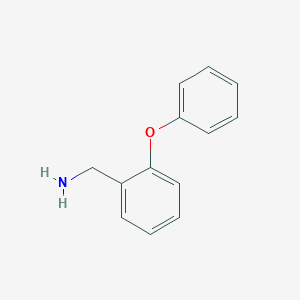
(2-Phenoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Phenoxyphenyl)methanamine” is a chemical compound with the CAS Number: 107624-14-6 . It has a molecular weight of 199.25 . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of “(2-Phenoxyphenyl)methanamine” can be represented by the formula C13H13NO . The InChI code for this compound is 1S/C13H13NO/c14-10-11-6-4-5-9-13 (11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 .Physical And Chemical Properties Analysis
“(2-Phenoxyphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 199.25 and is typically stored at a temperature of 4°C .Scientific Research Applications
Antioxidant and Neuroprotective Properties
- Antioxidant Activity : A study on a magnesium(II) complex containing 1,10-phenanthroline and isovanillic acid as ligands demonstrated potential antioxidant properties. This complex showed notable antioxidant activity and was found to be non-toxic to zebrafish and rats, indicating potential for safe usage in biological systems (Marchi et al., 2020).
Pharmacological Applications
- Neurotransmitter Receptor Interaction : Derivatives of phenylpiperazine, closely related to phenylamine structures, were studied for their affinity and antagonistic properties on neurotransmitter receptors. This research could guide the design of novel drugs for treating mood disorders, as the compounds showed significant antidepressant and anxiolytic effects in animal models (Pytka et al., 2015).
Potential in Organic Chemistry and Material Science
- Material Synthesis : The synthesis and characterization of phenylamine derivatives can be crucial in the development of new materials with potential applications in various industries. For instance, the study of phenylpiperazine derivatives offers insights into structural properties and interactions with other molecules, which could be valuable for designing materials with specific properties (Forster et al., 1995).
Safety And Hazards
“(2-Phenoxyphenyl)methanamine” is considered hazardous. It has been associated with various hazard statements including H302, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
(2-phenoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCFCNCGPYJALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590019 |
Source


|
| Record name | 1-(2-Phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxyphenyl)methanamine | |
CAS RN |
107624-14-6 |
Source


|
| Record name | 1-(2-Phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

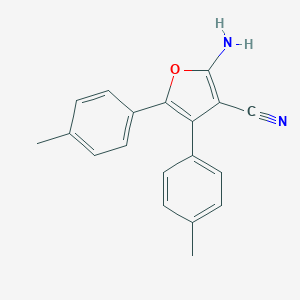
![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)
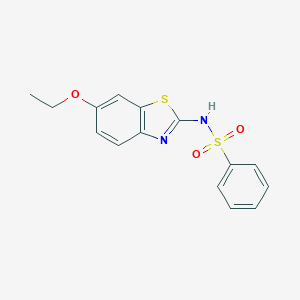



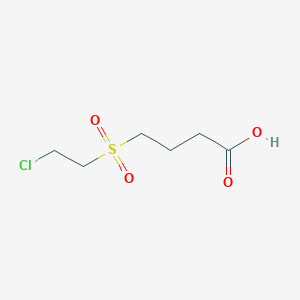

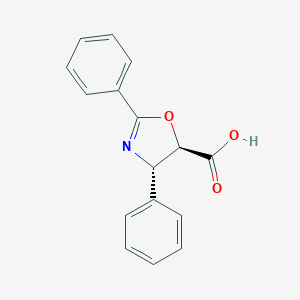
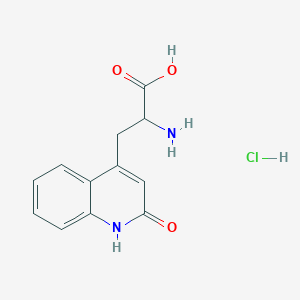
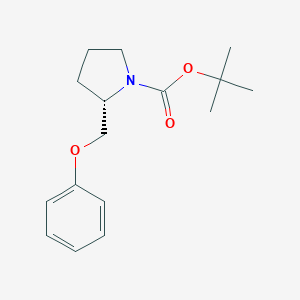
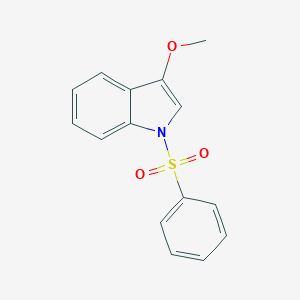
![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
